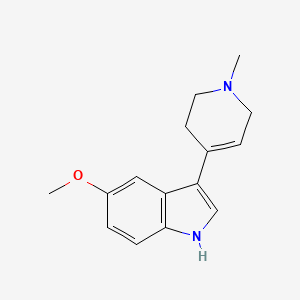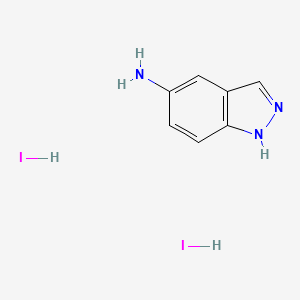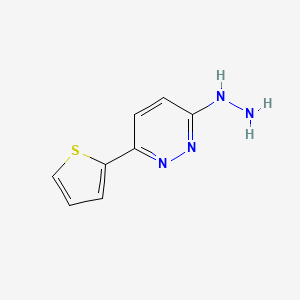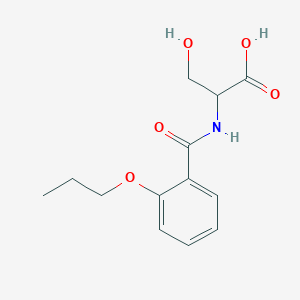
3-Hydroxy-2-(2-propoxy-benzoylamino)-propionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-2-(2-propoxy-benzoylamino)-propionic acid: is an organic compound with a complex structure that includes a hydroxy group, a propoxy-benzoylamino group, and a propionic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(2-propoxy-benzoylamino)-propionic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route may involve the following steps:
Formation of 2-Propoxybenzoic Acid: This can be achieved by reacting 2-hydroxybenzoic acid with propyl bromide in the presence of a base such as potassium carbonate.
Amidation Reaction: The 2-propoxybenzoic acid is then reacted with an appropriate amine to form the benzoylamino intermediate.
Hydroxylation and Propionic Acid Formation: The benzoylamino intermediate is further hydroxylated and reacted with a suitable reagent to introduce the hydroxy group and the propionic acid moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The hydroxy group in 3-Hydroxy-2-(2-propoxy-benzoylamino)-propionic acid can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the specific functional groups targeted.
Substitution: The benzoylamino group can participate in substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., hydroxide ions) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoylamino derivatives.
科学研究应用
3-Hydroxy-2-(2-propoxy-benzoylamino)-propionic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
作用机制
The mechanism of action of 3-Hydroxy-2-(2-propoxy-benzoylamino)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and benzoylamino moiety play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
3-Hydroxy-2-(2-methoxy-benzoylamino)-propionic acid: Similar structure but with a methoxy group instead of a propoxy group.
3-Hydroxy-2-(2-ethoxy-benzoylamino)-propionic acid: Similar structure but with an ethoxy group instead of a propoxy group.
3-Hydroxy-2-(2-butoxy-benzoylamino)-propionic acid: Similar structure but with a butoxy group instead of a propoxy group.
Uniqueness
3-Hydroxy-2-(2-propoxy-benzoylamino)-propionic acid is unique due to the presence of the propoxy group, which can influence its chemical reactivity and interactions with biological targets. This uniqueness can be leveraged in designing compounds with specific properties or activities.
属性
IUPAC Name |
3-hydroxy-2-[(2-propoxybenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-2-7-19-11-6-4-3-5-9(11)12(16)14-10(8-15)13(17)18/h3-6,10,15H,2,7-8H2,1H3,(H,14,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHNWDHTYUDXBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NC(CO)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
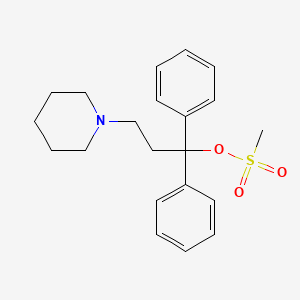
![1,3-Diethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B1305256.png)
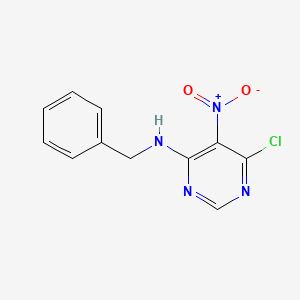
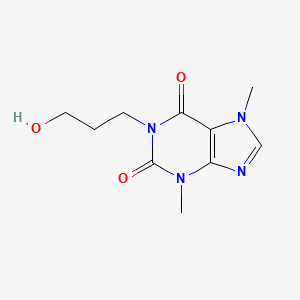
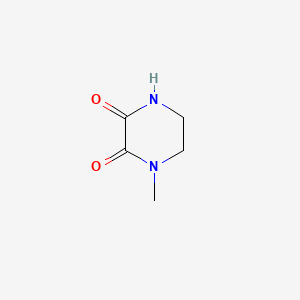
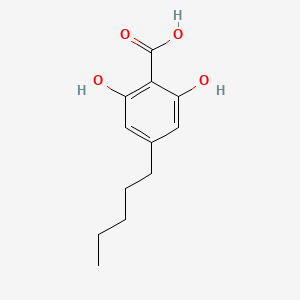
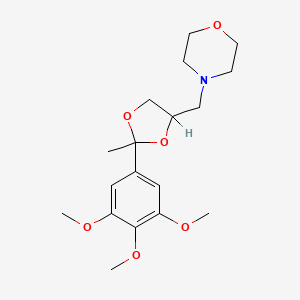
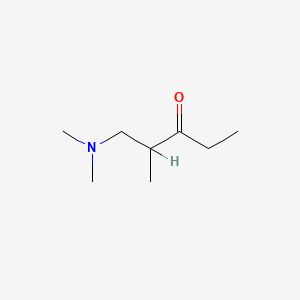
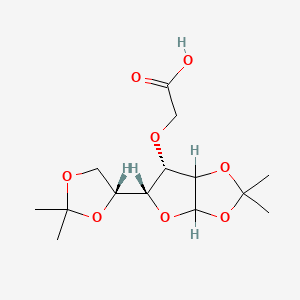
![Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine](/img/structure/B1305273.png)

